molecular formula C15H15NO3 B11785695 6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde

6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde

Cat. No.: B11785695
M. Wt: 257.28 g/mol
InChI Key: RSPCFCANIVPFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of a nicotinaldehyde core substituted with a 2,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylpyridine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents, controlled temperatures, and efficient catalysts to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: 6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid.

    Reduction: 6-(2,4-Dimethoxyphenyl)-2-methylnicotinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 6-(2,4-Dimethoxyphenyl)-2-methylnicotinaldehyde.

    2-Methylpyridine: Another precursor used in the synthesis.

    6-(2,4-Dimethoxyphenyl)-2-methylnicotinic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

6-(2,4-dimethoxyphenyl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H15NO3/c1-10-11(9-17)4-7-14(16-10)13-6-5-12(18-2)8-15(13)19-3/h4-9H,1-3H3

InChI Key

RSPCFCANIVPFSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(C=C(C=C2)OC)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.